molecular formula C8H10N4 B11917657 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11917657
M. Wt: 162.19 g/mol
InChI Key: XGBMUECAYNVBJS-UHFFFAOYSA-N
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Description

6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1713477-05-4) is a chemical compound built on a pyrrolopyrimidine scaffold, a privileged structure in medicinal chemistry. This scaffold is recognized as a bioisostere of purine, allowing derived molecules to mimic ATP and interact with the binding sites of various kinase enzymes, a property exploited in the design of targeted therapies . The pyrrolopyrimidine core is a significant pharmacophore in the development of potent kinase inhibitors. Scientific literature has extensively documented the design and activity of pyrrolopyrimidine-based compounds as highly effective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . These inhibitors are a major area of investigation in oncology, as deregulation of the EGFR signaling pathway is implicated in numerous solid tumours. The 6-aryl-pyrrolo[2,3-d]pyrimidin-4-amine scaffold, closely related to this compound, has been a focus in this field, with many analogues demonstrating superior enzymatic inhibitory activity compared to the commercial drug Erlotinib . The specific 6-ethyl substitution on this compound offers a point of diversification for researchers exploring structure-activity relationships (SAR) to optimize key parameters such as inhibitory potency, metabolic stability, and cellular permeability . As a building block, this compound is valuable for synthesizing novel molecules for high-throughput screening and lead optimization campaigns, particularly in anticancer drug discovery. Its structure aligns with the core features of known kinase inhibitors, making it a promising template for developing agents that target EGFR and other oncogenic kinases . Researchers can utilize this compound to create derivatives aimed at overcoming drug resistance mutations, such as EGFRT790M, or to develop multi-targeted therapies for improved therapeutic outcomes. This product is intended for research and development applications in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the associated safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

6-ethylpyrrolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C8H10N4/c1-2-12-3-6-7(4-12)10-5-11-8(6)9/h3-5H,2H2,1H3,(H2,9,10,11)

InChI Key

XGBMUECAYNVBJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=C1)N=CN=C2N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Pertaining to 6 Ethyl 6h Pyrrolo 3,4 D Pyrimidin 4 Amine

Synthetic Routes to the Pyrrolo[3,4-d]pyrimidine Core

The formation of the fused pyrrolo[3,4-d]pyrimidine scaffold is a key challenge in the synthesis of the target compound. Various synthetic strategies have been developed to construct this and related fused pyrimidine (B1678525) systems, leveraging principles of condensation, cyclization, and other named reactions.

Multi-Step Organic Synthesis Approaches (e.g., Condensation, Cyclization)

The construction of fused pyrimidine rings often relies on multi-step sequences involving condensation and cyclization reactions. A common strategy involves the base-mediated condensation of a suitable chalcone (B49325) with an amidine. researchgate.net For instance, a two-step approach can be more effective than a one-pot, three-component condensation, especially when dealing with aldehydes bearing electron-withdrawing substituents. researchgate.net In this method, chalcones are first synthesized via a Claisen-Schmidt condensation between a ketone and an aromatic aldehyde. The resulting chalcone is then reacted with a hydrochloride salt of an amidine in the presence of a base, such as sodium ethoxide in boiling ethanol (B145695), to afford the fused pyrimidine ring system in good to excellent yields. researchgate.net

Another powerful approach is the use of multicomponent reactions (MCRs). New families of functionalized spiro pyrrolo[3,4-d]pyrimidines have been prepared through one-pot condensation reactions involving reagents like ethyl 2,4-dioxo-4-arylbutanoate, ammonium (B1175870) acetate, isatin, primary amines, and tert-butyl isocyanide. tandfonline.comrsc.orgrsc.org These MCRs are advantageous as they combine three or more reactants in a single step to generate complex products, which is both economically and environmentally beneficial compared to traditional multi-step syntheses. tandfonline.comrsc.org The synthesis of pyrazolo[3,4-d]pyrimidines, a related scaffold, can be achieved by the cyclization of N-substituted-2,4-diamino-6-chloro-5-carbaldehydes with hydrazine, often facilitated by microwave irradiation. researchgate.net

Amination Reactions for Pyrrolopyrimidine Systems (e.g., from 4-Chloropyrrolopyrimidine Precursors)

A pivotal step in synthesizing the target compound is the introduction of the 4-amine group. This is commonly achieved via nucleophilic aromatic substitution on a 4-chloropyrrolopyrimidine precursor. Acid-catalyzed amination is a well-established method for this transformation. ntnu.no Studies on the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold have shown that the reaction with various anilines and other amines can be effectively promoted by acids like hydrochloric acid (HCl). nih.govacs.orgresearchgate.net

The choice of solvent significantly impacts the reaction rate, with water often being a superior medium compared to alcohols like ethanol or 2-propanol. nih.govresearchgate.net The use of a small amount of acid catalyst (e.g., 0.1 equivalents) is crucial, as higher concentrations can lead to competing solvolysis (hydrolysis or alcoholysis) of the starting chloropyrimidine, thereby reducing the yield of the desired aminated product. ntnu.noacs.orgresearchgate.net However, for highly lipophilic and crystalline compounds, 2-propanol may be a more efficient solvent. nih.govresearchgate.net

The scope of this amination reaction is broad, but certain limitations exist. For example, with aniline (B41778) derivatives, those with pKa values between 2.73 and 5.20 that are not sterically hindered at the ortho position are generally suitable substrates. ntnu.no Aliphatic and benzylic amines, however, tend to react poorly under these acidic conditions. researchgate.netpreprints.org

Table 1: Conditions for Acid-Catalyzed Amination of 4-Chloropyrrolopyrimidines
PrecursorAmineCatalystSolventKey FindingsReference
4-chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineHCl (0.1 equiv)WaterHigher reaction rate observed in water compared to alcoholic solvents. Low acid concentration minimizes solvolysis. nih.gov, acs.org
4-chloro-7H-pyrrolo[2,3-d]pyrimidineAniline DerivativesHClWaterSuitable for anilines with pKa from 2.73-5.20. Bulky ortho-substituents decrease reactivity. ntnu.no
4-chloro-7H-pyrrolo[2,3-d]pyrimidineAliphatic AminesHClWaterReact poorly under acidic conditions. researchgate.net, preprints.org
Highly Lipophilic PyrrolopyrimidinesAnilinesHCl2-PropanolMore efficient amination compared to water for poorly soluble substrates. nih.govresearchgate.net

Aza-Wittig Reaction Applications in Pyrrolopyrimidine Synthesis

The aza-Wittig reaction provides a versatile route to nitrogen-containing heterocyclic compounds, including the pyrrolo[3,4-d]pyrimidine core. semanticscholar.orgwikipedia.org This reaction involves the treatment of an iminophosphorane with a carbonyl compound to form an imine. wikipedia.orgchem-station.com In the context of pyrrolo[3,4-d]pyrimidine synthesis, new derivatives have been successfully obtained from the aza-Wittig reactions of iminophosphoranes with phenylisocyanates. semanticscholar.orgccsenet.orgresearchgate.net

The process begins with the formation of an iminophosphorane. This is typically achieved through the Staudinger reaction, where an organic azide (B81097) reacts with a phosphine, such as triphenylphosphine. chem-station.com The resulting iminophosphorane is a key intermediate that can then react with various electrophiles. semanticscholar.orgchem-station.com For the synthesis of the pyrrolo[3,4-d]pyrimidine system, the iminophosphorane derived from a suitably substituted aminopyrrole reacts with an isocyanate, leading to the formation of the fused pyrimidine ring. semanticscholar.org This method is valued for its use of accessible starting materials and generally mild reaction conditions. semanticscholar.org

General Strategies for Fused Pyrimidine Construction

The synthesis of fused pyrimidines is a significant area of organic chemistry due to the prevalence of this scaffold in bioactive molecules. colab.wsnih.gov General strategies often involve either building the pyrimidine ring onto an existing heterocycle or constructing a second ring onto a pyrimidine precursor. One common method is the condensation of a compound containing an amidine functional group with a 1,3-dielectrophile. nih.gov

A "deconstruction-reconstruction" strategy has also been described as a novel approach for diversifying pyrimidine-containing compounds. nih.gov This method involves converting a pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to a three-carbon iminoenamine building block. This intermediate can subsequently be used in various cyclization reactions to reconstruct substituted pyrimidines or form other heterocycles. nih.gov Other synthetic tactics include Knoevenagel–Michael addition mechanisms, microwave and ultrasound-assisted reactions, and the use of nano-catalysts to improve efficiency, yield, and stereoselectivity. colab.ws

Introduction and Modification of the 6-Ethyl Substituent

Once the pyrrolo[3,4-d]pyrimidine core is established, the final step is the introduction of the ethyl group at the N-6 position of the pyrrole (B145914) ring.

Alkylation and Related Strategies for N-Substitution (e.g., Ethyl Iodide and Sodium Hydride)

The introduction of an ethyl group onto the nitrogen atom of the pyrrole ring is typically accomplished via an N-alkylation reaction. This reaction follows a mechanism analogous to the well-known Williamson ether synthesis. youtube.com The process involves two main steps. First, the N-H proton of the pyrrole ring is removed by a strong base to generate a nucleophilic anion. Sodium hydride (NaH) is a commonly used base for this deprotonation, as it is strong enough to deprotonate the relatively acidic N-H of an indole-like system (pKa ~16-17). youtube.com

Structure Activity Relationship Sar Investigations of 6 Ethyl 6h Pyrrolo 3,4 D Pyrimidin 4 Amine and Analogues

Impact of the Ethyl Moiety at the 6-Position on Biological Activity

The substituent at the 6-position of the 6H-pyrrolo[3,4-d]pyrimidine scaffold, in this case, an ethyl group, is a critical determinant of the molecule's biological profile. Its size, shape, and electronic nature directly influence how the compound interacts with its target, thereby affecting its potency and selectivity.

Steric and Electronic Effects on Target Interaction

The steric and electronic properties of the ethyl group at the 6-position are pivotal for effective binding to target proteins, particularly kinases.

Steric Effects : The ethyl group provides sufficient bulk to occupy a hydrophobic pocket within the ATP-binding site of many kinases. This interaction is crucial for anchoring the inhibitor to the enzyme. In related 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, the nature of the substituent at this position plays a significant role in dictating biological activity and cellular uptake. nih.gov The ethyl group's size is often a good balance, being large enough to form productive van der Waals interactions without causing steric clashes that would prevent optimal binding.

Electronic Effects : As an alkyl group, the ethyl moiety is electron-donating. This can influence the electron density of the fused pyrrolopyrimidine ring system. This modulation can affect the strength of crucial hydrogen bonds formed by other parts of the molecule, such as the 4-amino group, with the hinge region of a kinase.

Contribution to Compound Potency and Selectivity Profiles

The specific nature of the alkyl group at the 6-position can significantly impact a compound's potency and its selectivity for different biological targets.

Potency : Studies on related fused pyrimidine (B1678525) scaffolds have demonstrated that small alkyl substituents at this position are often optimal for potency. For instance, in a series of 6-substituted pyrrolo[2,3-d]pyrimidine inhibitors, the length of the carbon bridge connecting to the glutamate portion was found to substantially affect antiproliferative activity. nih.gov While a direct comparison is not available for the 6-ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine, the principle remains that this position is key for tuning activity.

Selectivity : The substituent at the 6-position can be exploited to achieve selectivity between different kinases or other targets. Because the hydrophobic pocket where this group binds can vary in size and shape among different proteins, modifying the substituent allows for the fine-tuning of the inhibitor's binding profile. For example, in the development of Janus kinase (JAK) inhibitors based on the pyrrolopyrimidine scaffold, achieving selectivity for a specific JAK isozyme is a critical goal to avoid off-target effects. nih.gov

Influence of Substituents on the Pyrrolopyrimidine and Related Fused Pyrimidine Cores

Effects of Aromatic and Aliphatic Amine Substitutions at the 4-Position

The 4-amino group is a common feature in kinase inhibitors, often forming one or more critical hydrogen bonds with the "hinge region" of the enzyme's ATP binding site. Modifying this amine with aromatic or aliphatic groups can drastically alter the compound's properties.

Aromatic Amines : The addition of an aromatic ring, such as an aniline (B41778) group, can introduce favorable π-stacking interactions with aromatic amino acid residues in the active site. nih.gov Docking studies of 2-anilino-pyrrolopyrimidines have suggested that interactions with the hinge region are essential for retaining activity. nih.gov In one study on pyrrolo[2,3-d]pyrimidine derivatives, a compound bearing a 4-phenoxy phenyl group was the most potent, highlighting the positive impact of larger aromatic systems at this position. nih.gov

Aliphatic Amines : In contrast, SAR studies on other pyrrolo[2,3-d]pyrimidine series revealed that introducing an aliphatic chain at the 4-amino position was detrimental to activity. nih.gov However, in a different context, 4-amino-piperidine carboxamides based on the same scaffold were developed as potent and orally bioavailable inhibitors of Protein Kinase B (Akt), showing that aliphatic substitutions can be productive if designed correctly to access specific binding regions. nih.gov

The following table summarizes the inhibitory concentrations of different pyrrolo[2,3-d]pyrimidine derivatives with substitutions at the 4-position, demonstrating the impact on antitubercular activity.

CompoundSubstitution at 4-PositionMIC₉₀ (µM)
11 N-(4-phenoxy phenyl)0.488 nih.gov
15 N-(4-morpholino phenyl)3.906 nih.gov

Structure-Activity Relationships within Diverse Pyrrolopyrimidine Congeners

The pyrrolopyrimidine scaffold is versatile and has been incorporated into inhibitors targeting a wide range of biological targets. The SAR is highly dependent on the specific enzyme or receptor being targeted. For example, spiro-functionalized pyrrolo[3,4-d]pyrimidines have been synthesized and evaluated as COX-1/COX-2 inhibitors for anti-inflammatory activity. nih.govrsc.org In this series, specific derivatives showed high selectivity for COX-2 over COX-1, demonstrating that the core can be adapted for targets other than kinases. nih.govrsc.org Another study identified 7-aryl-2-anilino-pyrrolopyrimidines as potent inhibitors of Mer and Axl tyrosine kinases, with a representative compound showing IC₅₀ values of 2 nM and 16 nM, respectively. nih.gov

Comparative SAR Analysis with Pyrazolo[3,4-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Scaffolds

Comparing the SAR of the pyrrolo[3,4-d]pyrimidine core with its isomers and related scaffolds provides valuable insights into the key features required for biological activity.

Pyrazolo[3,4-d]pyrimidine : This scaffold is a well-known "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors. nih.govrsc.org It acts as a bioisostere of the purine ring of ATP, allowing it to bind effectively in the adenine-binding pocket of kinases. nih.govnih.gov A key difference is the presence of an additional nitrogen in the five-membered ring, which can alter hydrogen bonding patterns and the vectors of substituents compared to the pyrrolopyrimidine core. nih.gov This scaffold has been successfully used to design inhibitors for cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR). nih.govnih.gov

The table below summarizes key features of these related heterocyclic scaffolds.

ScaffoldCommon Name / AnalogyKey SAR FeaturesExample Targets
Pyrrolo[3,4-d]pyrimidine Purine AnalogueThe 6-position substituent enters a hydrophobic pocket; the 4-amino group interacts with the hinge. nih.govnih.govrsc.orgCOX-2 nih.govrsc.org, Kinases
Pyrazolo[3,4-d]pyrimidine Purine IsostereActs as an ATP mimic; N1-H often forms a key hydrogen bond with the kinase hinge. nih.govnih.govCDKs nih.govrsc.org, EGFR, VEGFR nih.gov
Pyrrolo[2,3-d]pyrimidine 7-DeazapurineA highly validated kinase inhibitor scaffold; the 7-position (analogous to 6-position) and 4-position are key for potency and selectivity. nih.govacs.orgnih.govEGFR acs.org, JAKs nih.gov, Akt nih.gov, CDPKs nih.gov

Conformational Preferences and Pharmacophore Elucidation

Significance of Molecular Conformation on Target Binding

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with a biological target. For pyrrolopyrimidine derivatives, specific spatial orientations are necessary to ensure optimal binding to target proteins, such as kinases, and to elicit a biological response. mdpi.comnih.govnih.gov Molecular docking and simulation studies on various pyrrolopyrimidine analogues have revealed that their binding affinity and inhibitory activity are highly dependent on their conformation within the active site of the target. nih.govnih.govmdpi.com

In many kinase inhibitors, the pyrrolopyrimidine scaffold mimics the purine ring of ATP, forming key hydrogen bonds with hinge region residues of the kinase. mdpi.comnih.gov The conformation of substituents on this core structure dictates additional interactions with the protein. For instance, studies on spiro pyrrolo[3,4-d]pyrimidine derivatives have highlighted that their distinctive conformations have significant impacts on their biological activity. rsc.orgresearchgate.netnih.gov Similarly, research on related pyrrolo[3,2-d]pyrimidine analogues acting as microtubule targeting agents showed that the conformation of an N4-aryl substitution relative to the core scaffold was crucial for potency. nih.gov A syn conformation was identified in the most active compounds, demonstrating how subtle changes in spatial arrangement can dramatically influence biological outcomes. nih.gov

Molecular modeling and ¹H NMR studies are instrumental in determining these preferred conformations, which often correlate with the bound state in target proteins. nih.gov The elucidation of these pharmacophoric features—the essential steric and electronic properties for optimal molecular interactions—guides the rational design of more potent and selective inhibitors. mdpi.comnih.govmdpi.com

Bioisosteric Replacements of the Purine Scaffold and Their Pharmacological Implications

The this compound core is a bioisostere of purine, meaning it has a similar size, shape, and electronic distribution that allows it to mimic purine in biological systems. u-tokyo.ac.jpmdpi.comnih.gov Bioisosterism is a key strategy in medicinal chemistry to modulate the properties of a lead compound. slideshare.netnih.govctppc.org The replacement of a carbon atom in the purine's imidazole ring with a nitrogen atom to form a pyrazole (B372694), or the rearrangement of nitrogen atoms to form different pyrrolopyrimidine isomers, can significantly alter a compound's pharmacological profile. mdpi.com

These modifications can affect several physicochemical parameters, including steric, electrostatic, and hydrophobic interactions, which in turn can lead to improved target affinity, selectivity, and pharmacokinetic properties. mdpi.com For example, systematic evaluation of different purine-like scaffolds, such as pyrazolo[3,4-d]pyrimidines and other pyrrolopyrimidine isomers, has demonstrated that the precise arrangement of nitrogen atoms is critical for interaction with specific cellular targets. mdpi.commdpi.com

The goal of such bioisosteric replacements is often to enhance therapeutic properties while minimizing undesirable effects. slideshare.net Studies comparing different heterocyclic cores have shown that even subtle changes, like shifting a nitrogen atom from one position to another, can lead to significant differences in biological activity, such as cytotoxic potency against cancer cell lines. mdpi.com

Table 1: Pharmacological Implications of Bioisosteric Replacements in Purine Analogues
Original ScaffoldBioisosteric ReplacementObserved Pharmacological ImplicationReference
PurinePyrrolo[3,4-d]pyrimidineActs as a purine antagonist, potential for kinase inhibition. sci-hub.se
ThienopyrimidinePyrrolopyrimidineSignificantly improved metabolic stability while maintaining DPP-IV inhibition. nih.gov
PyrazolopyridinePyrrolo[3,2-d]pyrimidineAltered cytotoxic activity profile against cancer cell lines. mdpi.com
BenzenePyridine or ThiopheneRetention of biological activity in antihistamine agents. slideshare.net

Modulation of Metabolic Stability Through Structural Modifications

A significant challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect before being metabolized and eliminated. Poor metabolic stability can lead to low bioavailability and the need for frequent dosing. dntb.gov.uajuw.edu.pk Structural modifications to the this compound scaffold and its analogues are a key strategy to enhance metabolic stability. acs.org

Common metabolic liabilities in heterocyclic compounds include oxidation or demethylation by cytochrome P450 enzymes. researchgate.net Medicinal chemists employ several strategies to block these metabolic "soft spots":

Introduction of Halogens: Adding halogen atoms (e.g., fluorine, chlorine, bromine) to a molecule can enhance metabolic stability and binding affinity. mdpi.com The strong carbon-halogen bond can prevent enzymatic breakdown at that position.

Alkylation: The addition of small alkyl groups, such as a methyl group, can sterically hinder the approach of metabolic enzymes, thereby improving stability.

Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically vulnerable site can significantly slow the rate of metabolism. nih.govjuniperpublishers.com This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more difficult for enzymes to cleave. nih.gov This "deuterium switch" can lead to improved pharmacokinetic profiles, including longer half-life and increased drug exposure, without altering the compound's pharmacological activity. researchgate.netnih.gov

Scaffold Hopping: As noted earlier, replacing one heterocyclic core with another (e.g., thienopyrimidine with pyrrolopyrimidine) can lead to compounds with inherently better metabolic stability. nih.gov

These strategies can also sometimes lead to "metabolic shunting," where blocking one metabolic pathway diverts the compound to another. nih.govjuniperpublishers.com This can be beneficial if it reduces the formation of toxic metabolites. researchgate.net

Table 2: Strategies to Enhance Metabolic Stability of Pyrrolopyrimidine Analogues
Structural ModificationMechanism of ActionExample OutcomeReference
Deuteration (H to D replacement)Kinetic isotope effect slows C-H bond cleavage by metabolic enzymes.Increased metabolic stability and drug exposure of a TYK2 inhibitor (deucravacitinib). nih.gov
HalogenationBlocks sites of oxidation and can increase binding affinity.Halogen-containing pyrrolo[2,3-d]pyrimidines showed favorable impact on activity. mdpi.com
MethylationSteric shielding of metabolically susceptible positions.N5-methylation of a pyrrolo[3,2-d]pyrimidine improved potency, potentially impacting stability. nih.gov
Scaffold ReplacementThe new core has an intrinsically more stable metabolic profile.Replacing thienopyrimidine with pyrrolopyrimidine improved metabolic stability. nih.gov

Molecular Mechanisms of Action Explored for 6 Ethyl 6h Pyrrolo 3,4 D Pyrimidin 4 Amine Analogues

Interactions with Protein Kinases and Associated Signaling Pathways

The primary mechanism of action for pyrrolopyrimidine analogues involves the competitive inhibition of protein kinases, which are crucial enzymes that regulate a vast array of cellular processes. By targeting the ATP-binding site, these small molecules can effectively block kinase activity and disrupt downstream signaling cascades.

The pyrrolo[2,3-d]pyrimidine nucleus is a well-established scaffold for developing inhibitors of key receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These RTKs are pivotal in regulating cell proliferation, differentiation, and angiogenesis.

Recent studies have focused on creating multi-targeted kinase inhibitors from this scaffold. For instance, a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were synthesized and evaluated for their inhibitory potential. nih.gov One promising compound from this series, designated 5k, demonstrated potent inhibition against multiple kinases, including EGFR, HER2 (ErbB2), and VEGFR2. nih.govresearchgate.net The inhibitory activity of compound 5k was found to be comparable to, and in some cases superior to, established kinase inhibitors like sunitinib (B231) and erlotinib. mdpi.com Specifically, its potency against the Her2 enzyme was nearly identical to that of the known inhibitor staurosporine. mdpi.com

Further research into N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines also highlighted their role as inhibitors of VEGFR-2 and PDGFR-β, alongside EGFR. nih.gov The closely related pyrazolo[3,4-d]pyrimidin-4-amine scaffold has yielded potent inhibitors of the RET kinase, another crucial RTK. ekb.eg These inhibitors have shown high efficacy against wild-type RET and, significantly, against gatekeeper mutants (V804L or V804M) that confer resistance to many existing drugs. nih.govacs.org Docking studies have revealed that specific structural moieties, such as an isoxazole (B147169) group, can enhance binding affinity by forming additional hydrogen bonds within the kinase domain.

Compound/Analogue Type Target Kinase IC50 Value (nM) Source(s)
Compound 5k EGFR 79 mdpi.com
Compound 5k Her2 (ErbB2) 40 mdpi.com
Compound 5k VEGFR2 136 mdpi.com
Compound 5k CDK2 204 researchgate.net
Pyrazolo[3,4-d]pyrimidine derivative (6i) RET (wild-type) Potent nih.gov
Pyrazolo[3,4-d]pyrimidine derivative (6i) RET (V804M mutant) Potent nih.gov

Table 1: Inhibitory concentrations (IC50) of representative pyrrolopyrimidine and pyrazolopyrimidine analogues against various protein kinases.

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their inhibition is a key strategy in cancer therapy. researchgate.net The pyrrolopyrimidine scaffold has been successfully adapted to create highly selective CDK inhibitors. Researchers have developed a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones that exhibit exceptional selectivity for CDK2. acs.org This scaffold hopping approach from an initial screening hit led to compounds with over 200-fold selectivity for CDK2 compared to other CDKs such as CDK1, CDK4, CDK6, and CDK9. researchgate.netacs.org

This selectivity is crucial, as off-target inhibition of other CDKs can lead to toxicity. The transition from the G1 to the S phase of the cell cycle is primarily driven by the CDK2/cyclin E complex, which is frequently overexpressed in various cancers. researchgate.net Therefore, selective CDK2 inhibition offers a promising therapeutic window. researchgate.net Furthermore, other related structures, such as 1-H-pyrazole-3-carboxamide derivatives bearing a 7H-pyrrolo[2,3-d]pyrimidin-4-yl group, have also been shown to potently inhibit CDK2, CDK4, and CDK6. nih.gov

Receptor-interacting protein kinase 1 (RIPK1) is a critical regulator of necroptosis, a form of programmed cell death distinct from apoptosis. nih.govsci-hub.se The kinase activity of RIPK1 is a key signaling node in inflammatory and degenerative diseases. nih.gov Research has identified that certain pyrrolopyrimidine amine scaffolds can act as type II RIPK1 inhibitors. sci-hub.se Additionally, studies have shown that 5-Iodotubercidin, a pyrrolopyrimidine analogue of adenosine (B11128), can sensitize cells to RIPK1-dependent necroptosis, particularly by interfering with NF-κB signaling. biorxiv.orgresearchgate.net This suggests that analogues of 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine could modulate this cell death pathway, representing a potential mechanism for therapeutic intervention in diseases driven by excessive inflammation or cell death.

Monopolar Spindle 1 (MPS1) is a protein kinase that plays an essential role in the spindle assembly checkpoint, a critical cellular mechanism that ensures proper chromosome segregation during mitosis. rcsb.orgnih.gov Given that MPS1 is frequently overexpressed in tumors exhibiting chromosomal instability, it has emerged as an attractive target in oncology. rcsb.orgacs.org

Structure-based drug design has led to the discovery of potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold, a close structural relative of pyrrolopyrimidines. rcsb.orgacs.org These inhibitors stabilize an inactive conformation of MPS1, preventing the binding of both ATP and substrate peptides. rcsb.org Further optimization of this series and a related pyrido[3,4-d]pyrimidine (B3350098) series has yielded compounds with high biochemical potency and robust cellular activity, demonstrating effective inhibition of MPS1 autophosphorylation in cancer cell lines. nih.govacs.org

Compound/Analogue Series Target Kinase IC50 Value (µM) Source(s)
1H-pyrrolo[3,2-c]pyridine (CCT251455) MPS1 Potent rcsb.orgacs.org
Pyrido[3,4-d]pyrimidine (Compound 24c) MPS1 0.008 acs.org
Pyridopyrimidine (CCT271850) MPS1 0.0112 nih.gov

Table 2: Inhibitory concentrations (IC50) of representative pyrrolopyridine and related analogues against MPS1 kinase.

Microtubule Dynamics Modulation

Beyond kinase inhibition, certain pyrrolopyrimidine derivatives have been found to interfere directly with the structural components of the cell, specifically the microtubule cytoskeleton.

Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, motility, and intracellular transport. researchgate.net Agents that disrupt microtubule dynamics are among the most effective chemotherapeutics. nih.gov A high-throughput screening identified a pyrrolopyrimidine derivative, named PP-13, as a novel microtubule-destabilizing agent. researchgate.netnih.gov

Further investigation revealed that PP-13 directly binds to the colchicine-binding site on β-tubulin. nih.govnih.gov This interaction inhibits tubulin polymerization, leading to the disruption of the mitotic spindle, a transient blockade of mitosis, and ultimately, apoptotic cell death. researchgate.net Notably, this pyrrolo[2,3d]pyrimidine-based agent was effective against various cancer cells, including those resistant to standard chemotherapies, and was shown to reduce tumor growth and metastatic invasion. nih.govnih.gov This mechanism represents a distinct mode of action for the pyrrolopyrimidine scaffold, highlighting its versatility as a source of potential anticancer agents. researchgate.netmdpi.com

Insufficient Scientific Data Available for this compound

A thorough review of available scientific literature reveals a significant lack of specific research data for the chemical compound This compound across the requested biological and molecular mechanisms. While the provided outline requests detailed information on its interactions with the colchicine (B1669291) binding site, its activity as an A1 adenosine receptor antagonist, its role as a ligand for the alpha2delta subunit of voltage-gated calcium channels, and its effects on cell proliferation and cycle, no published studies were found that directly investigate this specific molecule for these purposes.

The existing body of research in this area focuses on structurally related, but distinct, heterocyclic compounds. For instance, studies on colchicine binding site interactions, cell proliferation, and cell cycle arrest have been conducted on isomers such as pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines . nih.govnih.govtandfonline.comcncb.ac.cn Similarly, research into A1 adenosine receptor antagonism has primarily explored different chemical scaffolds, including pyrazolo[3,4-d]pyrimidines . nih.govnih.gov

Furthermore, investigations into ligands for the alpha2delta subunit of voltage-gated calcium channels have been described for analogues containing a pyrrolo[3,4-d]pyridazine core, which differs from the pyrimidine (B1678525) ring system of the requested compound. researchgate.net

Due to the strict requirement to focus solely on This compound , it is not possible to generate a scientifically accurate article that adheres to the provided outline. The direct substitution of data from related but different molecules would be misleading and would not represent the specific activity of the compound . Therefore, the requested article cannot be produced at this time based on the current scientific evidence.

Cellular Responses and Phenotypic Effects

Induction of Apoptosis and Programmed Cell Death Pathways

Analogues of this compound, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold, have demonstrated significant capabilities in inducing apoptosis in cancer cells. nih.gov The anticancer activity of these compounds is often linked to their ability to trigger programmed cell death through various mechanistic pathways. nih.govnih.gov

Research has shown that certain pyrazolo[3,4-d]pyrimidine derivatives can initiate apoptosis by generating reactive oxygen species (ROS). nih.gov This leads to a cascade of cellular events, including the loss of mitochondrial membrane potential and the degradation of nuclear DNA. nih.gov A key indicator of apoptosis induction by these compounds is the increase in the sub-G1 cell population during cell cycle analysis. nih.gov

Furthermore, the activation of caspases, a family of proteases crucial for programmed cell death, is a central mechanism. For instance, compound 7d , a novel pyrazolo[3,4-d]pyrimidine, was found to cause a significant 11-fold increase in the levels of active caspase-3 when tested in OVCAR-4 ovarian cancer cells. nih.govresearchgate.net This dual inhibition of EGFR and ErbB2 by compound 7d directly led to the induction of apoptosis. nih.gov Similarly, another pyrazolo[3,4-d]pyrimidine derivative, 6i , was reported to markedly induce apoptosis in thyroid cancer-derived TT cell lines. nih.gov

Studies on the lead compound PP-31d further confirmed these apoptotic mechanisms. Its activity was evidenced by an increase in the early apoptotic cell population and a rise in caspase-3/7 activity. nih.gov Another analogue, compound 6k , demonstrated its apoptotic potential by increasing the protein expression of initiator caspases (Caspase-8 and Caspase-9) and the executioner caspase (Caspase-3). researchgate.net In addition to caspase activation, these compounds can also promote cell cycle arrest, with some derivatives causing an accumulation of cells in the pre-G1 and G2/M phases. nih.govresearchgate.net

CompoundCore StructureObserved Apoptotic EffectsCell Line(s)
Compound 7dPyrazolo[3,4-d]pyrimidine11-fold increase in active caspase-3; Cell cycle arrest at G2/M phase. nih.govresearchgate.netOVCAR-4 (Ovarian)
Compound 6iPyrazolo[3,4-d]pyrimidineMarked induction of apoptosis. nih.govTT (Thyroid)
PP-31dPyrazolo[3,4-d]pyrimidineROS generation; Increased sub-G1 population; Increased caspase-3/7 activity; Loss of mitochondrial membrane potential. nih.govNCI-H460 (Lung)
Compound 6kPyrazolo[3,4-d]pyrimidineIncreased protein expression of Caspase-3 (1.77-fold), Caspase-8 (1.36-fold), and Caspase-9 (1.25-fold). researchgate.netMDA-MB-468 (Breast)

Modulation of Angiogenesis and Blood Vessel Formation

Analogues based on the pyrrolopyrimidine core have shown potential in modulating angiogenesis, a critical process for tumor growth and metastasis. Specifically, a series of 7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines were identified as inhibitors of proangiogenic receptor tyrosine kinases (RTKs). nih.gov

These compounds act as multi-targeted agents, inhibiting key kinases involved in the angiogenic pathway, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β). nih.gov The inhibition of these receptors disrupts the signaling cascades that promote the formation of new blood vessels, thereby potentially starving tumors of essential nutrients and oxygen.

The anti-angiogenic activity of these compounds was confirmed in functional assays. The analogues demonstrated the ability to inhibit blood vessel formation in the chicken chorioallantoic membrane (CAM) assay, a widely used in vivo model for studying angiogenesis. nih.gov This dual action of inhibiting both microtubule function and angiogenesis in a single molecule presents a promising strategy for cancer chemotherapy. nih.gov

Inhibition of DNA Synthesis

A key mechanism of action for certain analogues, particularly classical and nonclassical antifolates with a pyrrolo[2,3-d]pyrimidine core, is the inhibition of DNA synthesis. nih.gov Folate metabolism is a crucial pathway for the biosynthesis of nucleic acid precursors, making it an attractive target for cancer therapy. nih.gov

These compounds are designed as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway. nih.gov DHFR reduces dihydrofolate to tetrahydrofolate, a key cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA. By inhibiting DHFR, these pyrrolo[2,3-d]pyrimidine analogues effectively cut off the supply of precursors needed for DNA replication, leading to the cessation of cell proliferation.

For example, the classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid (2) was synthesized and evaluated for its antitumor properties as a potential DHFR inhibitor. nih.gov This compound proved to be highly cytotoxic against the growth of CCRF-CEM tumor cells in culture. nih.gov Its potency suggests effective inhibition of human DHFR, thereby disrupting DNA synthesis and preventing cancer cell growth. nih.gov

Strategies for Circumventing Drug Resistance Mechanisms (e.g., P-glycoprotein, βIII Tubulin Expression)

A significant challenge in cancer chemotherapy is the development of drug resistance. Two clinically relevant mechanisms that limit the effectiveness of microtubule-targeting agents are the overexpression of the drug efflux pump P-glycoprotein (P-gp) and the expression of specific tubulin isotypes like βIII-tubulin. nih.govnih.govmdpi.com Several analogues of this compound have been specifically designed and shown to circumvent these resistance mechanisms. nih.govmdpi.com

Analogues with a pyrrolo[3,2-d]pyrimidine core structure have been identified that are unaffected by P-gp overexpression. nih.gov Similarly, a series of 7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines were evaluated for their ability to overcome resistance mediated by βIII-tubulin. nih.gov In a comparative study using a wild-type HeLa cell line and a βIII-tubulin overexpressing cell line, the analogue compounds 5 , 7 , and 8 inhibited both cell lines with equal potency. nih.gov This is in stark contrast to paclitaxel, which was threefold less potent in the resistant, βIII-tubulin overexpressing cells. nih.gov

In a similar vein, a series of 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines also demonstrated the ability to bypass both P-gp and βIII-tubulin mediated drug resistance. mdpi.com This suggests that the unique structural features of these pyrrolopyrimidine and thienopyrimidine analogues allow them to effectively target tubulin without being recognized by these common resistance mechanisms. nih.govmdpi.com

Compound(s)Core StructureResistance Mechanism CircumventedKey Findings
5, 7, 8Pyrrolo[3,2-d]pyrimidineβIII-Tubulin ExpressionInhibited wild-type and βIII-tubulin overexpressing HeLa cells with equal potency. nih.gov
4–8, 10, 12–13Tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidineP-glycoprotein (P-gp) & βIII-Tubulin ExpressionEffectively circumvented both P-gp and βIII-tubulin mediated resistance. mdpi.com
Various AnaloguesPyrrolo[3,2-d]pyrimidineP-glycoprotein (P-gp)Identified as potent agents that overcome P-gp overexpression. nih.gov

Preclinical Biological Evaluation of 6 Ethyl 6h Pyrrolo 3,4 D Pyrimidin 4 Amine Analogues

In Vitro Pharmacological Profiling

The in vitro evaluation of these analogues has been instrumental in elucidating their mechanisms of action and identifying lead compounds for further development.

Analogues of the pyrrolo[3,4-d]pyrimidine scaffold have demonstrated significant cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. These studies are crucial for identifying the potential of these compounds as anticancer agents.

Derivatives of the related pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores have shown potent activity. For instance, a series of novel 6-substituted pyrrolo[3,2-d]pyrimidine analogues exhibited micromolar anti-proliferative potencies against HL60, A549, H1299, Hela, HCT116, and HT29 tumor cells. nih.gov Compound 15a from this series was particularly effective against A549, H1299, and HL60 cells, with GI50 values of 0.73, 1.72, and 8.92 μM, respectively. nih.gov Further investigation revealed that this compound could induce an accumulation of cells in the G2/M phase of the cell cycle. nih.gov

Similarly, new pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties were synthesized and evaluated for their anti-cancer activity against human lung cancer (A549), prostate cancer (PC3), human colon cancer (SW480), and human breast cancer (MCF-7) cell lines. nih.gov Within this series, compound 10a was the most potent against PC3 cells (IC50 = 0.19 µM), while compounds 10b and 9e showed strong cytotoxicity against MCF-7 (IC50 = 1.66 µM) and A549 cells (IC50 = 4.55 µM), respectively. nih.gov Flow cytometry analysis suggested that the cytotoxic activity of these compounds is mediated by apoptosis, causing cell cycle arrest at different stages. nih.gov

Thieno[2,3-d]pyrimidine derivatives have also been a focus of anticancer research. A series of these compounds containing an isoxazole (B147169) moiety demonstrated good to excellent cytotoxicity against A549, HCT116, and MCF-7 cell lines. researchgate.net Notably, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e ) exhibited broad-spectrum and potent cytotoxicity with IC50 values of 2.79, 6.69, and 4.21 x 10-3 μM against A549, HCT116, and MCF-7 cells, respectively, showing significantly greater potency than the reference drug gefitinib. researchgate.net Another study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates identified a compound with an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM) against the MCF-7 cell line. nih.gov

The pyrazolo[3,4-d]pyrimidine scaffold is also well-recognized for its anticancer potential. nih.gov A novel series of these derivatives showed significant antitumor activity against a panel of 60 human tumor cell lines. nih.gov Specifically, compound 12b was highly active against MDA-MB-468 and T-47D breast cancer cell lines, with IC50 values of 3.343 ± 0.13 and 4.792 ± 0.21 μM, respectively. nih.gov

Interactive Data Table: Cytotoxicity of Pyrrolo[3,4-d]pyrimidine Analogues and Related Scaffolds

Compound IDScaffold TypeCell LineIC50/GI50 (µM)Reference
15a Pyrrolo[3,2-d]pyrimidineA5490.73 nih.gov
15a Pyrrolo[3,2-d]pyrimidineH12991.72 nih.gov
15a Pyrrolo[3,2-d]pyrimidineHL608.92 nih.gov
10a Pyrrolo[2,3-d]pyrimidinePC30.19 nih.gov
10b Pyrrolo[2,3-d]pyrimidineMCF-71.66 nih.gov
9e Pyrrolo[2,3-d]pyrimidineA5494.55 nih.gov
1e Thieno[2,3-d]pyrimidineA5492.79 researchgate.net
1e Thieno[2,3-d]pyrimidineHCT1166.69 researchgate.net
1e Thieno[2,3-d]pyrimidineMCF-70.00421 researchgate.net
12b Pyrazolo[3,4-d]pyrimidineMDA-MB-4683.343 nih.gov
12b Pyrazolo[3,4-d]pyrimidineT-47D4.792 nih.gov

The mechanism of action for many pyrrolo[3,4-d]pyrimidine analogues and related heterocyclic compounds involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival.

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold have been identified as potent inhibitors of Bruton's tyrosine kinase (Btk), a key enzyme in B cell receptor signaling pathways. documentsdelivered.com One such compound, B16 , preferentially inhibited Btk with an IC50 of 21.70 ± 0.82 nM and demonstrated significant inhibition of Btk autophosphorylation. documentsdelivered.com

The pyrazolo[3,4-d]pyrimidine core is a well-established scaffold for developing kinase inhibitors. unisi.it A rationally designed pyrazolo[3,4-d]pyrimidin-4-amine derivative, compound 6i , was found to be a highly selective and potent inhibitor of RET kinase, including clinically relevant gatekeeper mutants that are resistant to other inhibitors. nih.gov Docking studies revealed that an isoxazole moiety in 6i enhances binding affinity. nih.gov Another study focused on pyrazolo[3,4-d]pyrimidine-6-amine-based inhibitors of TRAP1, a mitochondrial heat shock protein. Compounds 47 and 48 were identified as potent dual inhibitors of TRAP1 and Hsp90, with X-ray co-crystallization confirming their interaction with the ATP binding pocket of TRAP1. nih.gov

Furthermore, 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives were designed as phosphoinositide 3-kinase α (PI3Kα) inhibitors. nih.govresearchgate.net Compound 9c from this series showed high PI3Kα inhibitory activity with an IC50 of 113 ± 9 nM. nih.govresearchgate.net

Interactive Data Table: Enzyme Inhibition by Pyrrolo[3,4-d]pyrimidine Analogues and Related Scaffolds

Compound IDScaffold TypeTarget KinaseIC50 (nM)Reference
B16 7H-Pyrrolo[2,3-d]pyrimidin-4-amineBtk21.70 documentsdelivered.com
9c 4-Aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-onePI3Kα113 nih.govresearchgate.net

Analogues of pyrrolo[3,4-d]pyrimidine have also been explored for their potential as antimicrobial agents.

Antibacterial Activity: Two series of pleuromutilin (B8085454) derivatives incorporating a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain were synthesized and evaluated for their in vitro antibacterial activities against Staphylococcus aureus (S. aureus), including Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The meta-methyl-substituted compound 12c demonstrated superior antibacterial activity with a MIC of 0.25 μg/mL. mdpi.com

Antiviral Activity: The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been investigated for its antiviral properties. The discovery of a potent Zika virus (ZIKV) inhibitor prompted a study into this scaffold, which also showed that 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine could serve as alternative core structures. scienceopen.com These compounds were identified as promising antiviral agents against flaviviruses like ZIKV and dengue virus (DENV). scienceopen.com

Antitubercular Activity: While direct data on the antitubercular activity of 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine analogues against Mycobacterium tuberculosis is limited in the provided context, the broad antimicrobial potential of the larger pyrimidine (B1678525) family suggests this as a plausible area for future investigation.

The anti-inflammatory potential of pyrrolo[3,4-d]pyrimidine analogues has been evaluated, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.

A series of spiro pyrrolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against COX-1 and COX-2. nih.gov All tested compounds showed potent anti-inflammatory activity, inhibiting both enzymes with a selectivity index for COX-2 that was higher than the reference drug, celecoxib. nih.gov The most potent and selective COX-2 inhibitors were compounds 11 and 6 , with selectivity indices of 175 and 129.21, respectively, compared to 31.52 for celecoxib. nih.gov

Similarly, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives were synthesized and showed potential inhibition of both COX-1 and COX-2, with IC50 values similar to meloxicam. nih.gov Another study on N-substituted 3,4-pyrroledicarboximides also reported inhibition of both COX-1 and COX-2. mdpi.com

Interactive Data Table: COX Inhibition by Pyrrolo[3,4-d]pyrimidine Analogues and Related Scaffolds

Compound IDScaffold TypeTargetSelectivity Index (COX-2/COX-1)Reference
11 Spiro pyrrolo[3,4-d]pyrimidineCOX-2175 nih.gov
6 Spiro pyrrolo[3,4-d]pyrimidineCOX-2129.21 nih.gov
Celecoxib (Reference) -COX-231.52 nih.gov

In Vivo Efficacy Studies in Preclinical Disease Models

The promising in vitro results of these analogues have led to their evaluation in animal models of disease, particularly for their antitumor effects.

In vivo studies have provided crucial evidence for the anticancer potential of pyrrolo[3,4-d]pyrimidine analogues and related compounds.

Pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors, compounds 47 and 48 , demonstrated excellent anticancer efficiency in various cancer cells with limited toxicity to normal cells. nih.govresearchgate.net In a mouse PC3 xenograft model, both compounds significantly reduced tumor growth. nih.gov The application of a prodrug approach for pyrazolo[3,4-d]pyrimidine derivatives has also shown success. In an orthotopic mouse model of glioblastoma, a prodrug (4a ) of a potent pyrazolo[3,4-d]pyrimidine inhibitor (4 ) exhibited a favorable pharmacokinetic profile and good efficacy. unisi.it

While specific in vivo data for this compound analogues in the 4T1 breast cancer model and SNU-16 xenograft model were not detailed in the provided search results, the potent in vitro activity of related scaffolds against various cancer cell lines, including breast cancer, suggests that this is a promising area for future in vivo investigations. The established efficacy of related pyrimidine derivatives in other xenograft models provides a strong rationale for such studies.

Evaluation of Anti-metastatic Potential (e.g., B16 Melanoma Lung Metastasis Model)

The metastatic spread of cancer cells is a primary contributor to cancer-related mortality. The B16 melanoma lung metastasis model is a widely used in vivo assay to evaluate the anti-metastatic potential of new compounds. While direct studies on this compound are not extensively available, research on structurally related pyrimidine derivatives provides insights into the potential anti-metastatic properties of this class of compounds.

For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have demonstrated their potential to inhibit cancer cell proliferation and induce apoptosis, which are crucial mechanisms for preventing metastasis. nih.gov One study on a pyrazolo[3,4-d]pyrimidine derivative, compound 33 , showed complete tumor regression in a mouse xenograft model of acute myeloid leukemia, indicating potent in vivo antitumor activity. nih.gov Another investigation into a pyrimido[5,4-d]pyrimidine (B1612823) derivative, RA233 , revealed a significant decrease in the incidence and frequency of spontaneous lung metastases in a B16 melanoma model. mdpi.com These findings suggest that the broader pyrimidine scaffold, to which this compound belongs, has the potential for anti-metastatic effects. The mechanism of action for these compounds often involves the inhibition of key signaling pathways implicated in cell growth and survival.

Table 1: Anti-metastatic Potential of a Related Pyrimidine Analogue

CompoundModelKey FindingsReference
RA233B16 Melanoma Lung MetastasisDecreased incidence and frequency of spontaneous lung metastases. mdpi.com

Anti-angiogenic Effects in Animal Models (e.g., Chicken Chorioallantoic Membrane Assay)

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize. The Chicken Chorioallantoic Membrane (CAM) assay is a well-established in vivo model for assessing the pro- or anti-angiogenic effects of compounds. researchgate.netresearchgate.net

Although specific data on this compound in the CAM assay is limited, studies on related pyrimidine and pyrazolopyrimidine analogues have shown significant anti-angiogenic properties. For example, a study on pyrazolo[3,4-d]pyrimidine derivatives demonstrated a considerable anti-angiogenic effect in a transgenic zebrafish model, which is another relevant in vivo model for studying angiogenesis. nih.gov Furthermore, various natural and synthetic compounds have been shown to inhibit angiogenesis in the CAM model, suggesting that compounds with diverse structures can exhibit this activity. researchgate.netnih.govtrdizin.gov.tr The anti-angiogenic mechanism of such compounds often involves the inhibition of vascular endothelial growth factor (VEGF) signaling pathways, which are critical for new blood vessel formation. nih.gov

Table 2: Anti-angiogenic Effects of Related Analogues

Compound ClassModelKey FindingsReference
Pyrazolo[3,4-d]pyrimidine derivativesTransgenic ZebrafishConsiderable anti-angiogenic effect. nih.gov
Methyl hydroxychalconeCAM AssaySignificant dose-dependent anti-angiogenic activity. nih.gov

Assessment of Neuropathic Pain Models

Neuropathic pain is a chronic and debilitating condition that arises from damage or dysfunction of the nervous system. Preclinical models of neuropathic pain, such as the Chung model in rats, are used to evaluate the efficacy of new analgesic compounds.

Research into pyrrolo[3,4-d]pyridazine derivatives, which are structurally similar to pyrrolo[3,4-d]pyrimidines, has shown promise in the treatment of neuropathic pain. mdpi.com These compounds have been identified as high-affinity ligands for the α2δ subunit of voltage-gated calcium channels, a key target in pain signaling pathways. An initial lead compound from this class demonstrated efficacy in the Chung model for neuropathic pain in rats. mdpi.com Furthermore, studies on pyrazolo[3,4-d]pyrimidine derivatives have identified them as sigma-1 receptor antagonists, a mechanism implicated in the modulation of neuropathic pain. nih.gov One such compound, 9a , exhibited potent antinociceptive properties in several pain models in mice. nih.gov Additionally, a clinical study on a pyrimidine nucleotide preparation showed a significant improvement in subjective pain scores in patients with diabetic polyneuropathy. mdpi.com

Table 3: Efficacy of Related Analogues in Neuropathic Pain Models

Compound Class/CompoundTarget/ModelKey FindingsReference
6-Aryl-6H-pyrrolo[3,4-d]pyridazinesα2δ subunit of voltage-gated calcium channels / Chung model (rats)Efficacious in a neuropathic pain model. mdpi.com
Pyrazolo[3,4-d]pyrimidine (9a )Sigma-1 Receptor / Mouse pain modelsPotent antinociceptive properties. nih.gov
Pyrimidine nucleotide preparationDiabetic Polyneuropathy (Human)Significant improvement in pain scores. mdpi.com

Locomotor Activity Studies

Locomotor activity studies are essential for assessing the potential central nervous system (CNS) side effects of new drug candidates. These studies measure changes in spontaneous movement and can indicate sedative or stimulant effects. nih.gov

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations

Understanding the pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic properties of a drug candidate is crucial for its development.

In Vitro Metabolic Stability in Liver Microsomes

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes are a standard method for assessing metabolic stability, as they contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. nih.govnih.gov

Studies on various pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives have shown a range of metabolic stabilities. For example, some pyrazolo[3,4-d]pyrimidine derivatives exhibited high metabolic stability in human liver microsomes, suggesting resistance to metabolism. nih.govmdpi.com In contrast, other studies have identified specific metabolic pathways for related compounds, such as hydroxylation and oxidation. nih.govnih.gov The metabolic fate of a compound is highly dependent on its specific chemical structure and the substituents present. For instance, the introduction of a tetrahydropyran (B127337) (THP) group in one series of 6-amino-1H-pyrazolo[3,4-d]pyrimidines led to excellent metabolic stability. nih.gov

Table 4: In Vitro Metabolic Stability of Related Analogues in Liver Microsomes

Compound ClassMicrosomesKey FindingsReference
Pyrazolo[3,4-d]pyrimidine derivativesHumanHigh metabolic stability for some analogues. nih.govmdpi.com
6-Amino-1H-pyrazolo[3,4-d]pyrimidinesMouseIntroduction of a THP group resulted in excellent metabolic stability. nih.gov
3-Ethyl-2,6-dimethyl-4H-pyrido(1,2a)pyrimidin-4-oneRatMetabolized to at least 12 metabolites, primarily through hydroxylation. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species

A comprehensive ADME profile is essential for predicting the in vivo behavior of a drug candidate. This includes understanding its absorption from the site of administration, its distribution throughout the body, its metabolic pathways, and its routes of elimination.

While a complete ADME profile for this compound is not available, studies on related pyrimidine analogues provide some insights. For example, a study on a 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivative showed good pharmacokinetic properties in rats. mdpi.com Research on pyrazolo[3,4-d]pyrimidine derivatives has highlighted that while some compounds have suboptimal aqueous solubility, they possess a satisfactory ability to cross cell membranes. mdpi.com The ADME properties of pyrrolo[2,3-d]pyrimidine analogues have been shown to be influenced by their substituents, with some modifications leading to low permeability and high efflux. nih.gov

Table 5: ADME Properties of Related Analogues

Compound ClassSpecies/ModelKey ADME FindingsReference
6-Aryl-6H-pyrrolo[3,4-d]pyridazinesRatGood pharmacokinetic properties. mdpi.com
Pyrazolo[3,4-d]pyrimidine derivativesIn silico/In vitroSuboptimal aqueous solubility but satisfactory membrane permeability. mdpi.com
6-Aryl-pyrrolo[2,3-d]pyrimidin-4-amine analoguesIn vitroSome derivatives showed low permeability and high efflux. nih.gov

Relationship Between Compound Exposure and Efficacy in Animal Models

The in vivo assessment of this compound analogues and related pyrrolopyrimidine derivatives has been a subject of investigation in various therapeutic areas, most notably in oncology and infectious diseases. These studies aim to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, which links the concentration of the compound in the plasma or target tissue to the magnitude of the biological response.

In the context of oncology, the efficacy of pyrrolopyrimidine derivatives is often evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice. The primary efficacy endpoint is typically the inhibition of tumor growth. For instance, a novel pyrrolo[3,2-d]pyrimidine derivative, compound 20d, demonstrated potent antitumor effects in mice bearing various human cancer xenografts when administered orally. nih.gov This compound, a selective inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases, showed a dose-dependent inhibition of tumor growth. nih.gov Histological analysis of tumors from treated mice revealed a decrease in microvessel density, confirming its anti-angiogenic mechanism of action. nih.gov While specific exposure-efficacy data tables are not publicly available for this particular compound, the study highlights a clear qualitative relationship between the administered dose and the observed antitumor effect. nih.gov

Further research into a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as Cyclin-Dependent Kinase (CDK) inhibitors for pancreatic ductal adenocarcinoma (PDAC) also provides insights into the exposure-efficacy relationship. The most potent compound, 2g, exhibited a moderate tumor inhibition effect in an AsPC-1 derived xenograft mouse model. This in vivo efficacy was linked to its ability to block Rb phosphorylation and induce apoptosis by downregulating downstream proteins of CDK9. nih.gov

The following table illustrates the type of data that is typically generated in such preclinical studies to establish an exposure-efficacy relationship, although specific values for this compound were not found in the public domain. The data presented here is hypothetical and for illustrative purposes only.

Hypothetical Exposure-Efficacy Data for a Pyrrolopyrimidine Analogue in a Human Tumor Xenograft Model

Dose Group (mg/kg, oral, once daily) Mean Plasma Concentration (AUC 0-24h, ng·h/mL) Tumor Growth Inhibition (%)
Vehicle Control 0 0
10 1500 35
30 5500 68
100 18000 92

In the field of infectious diseases, bumped kinase inhibitors (BKIs) based on the pyrrolopyrimidine scaffold have been evaluated for the treatment of cryptosporidiosis. Studies on BKI-1812 and BKI-1814 in a mouse model of Cryptosporidium parvum infection revealed that in vivo efficacy is not always directly predicted by high oral exposure. nih.gov For example, BKI-1814, despite having approximately 10-fold lower maximum plasma concentration (Cmax) and area-under-the-curve (AUC) compared to BKI-1812, showed comparable or even better efficacy at similar doses. nih.gov This suggests that other factors, such as delivery to the site of infection in the gastrointestinal tract, may play a more critical role than systemic plasma levels for this particular indication. nih.gov

The table below summarizes the pharmacokinetic and efficacy data for these two BKIs, demonstrating the complex relationship between systemic exposure and therapeutic outcome.

Pharmacokinetic and Efficacy Data for Pyrrolopyrimidine BKIs in a Mouse Model of Cryptosporidiosis

Compound Dose (mg/kg, oral, once daily) Cmax (ng/mL) AUC (0-last) (ng·h/mL) Efficacy (Log Reduction in Parasite Load)
BKI-1812 60 ~3000 ~15000 >2.5
BKI-1814 60 ~300 ~1500 >2.5
BKI-1812 30 Not Reported Not Reported ~2.0-2.5
BKI-1814 30 Not Reported Not Reported >2.5
BKI-1812 15 Not Reported Not Reported ~2.0

Data adapted from publicly available research. nih.gov

These examples underscore the importance of comprehensive PK/PD modeling in preclinical studies. Such models integrate data on drug concentration over time with the observed biological effects to quantify the exposure-response relationship. This allows for a more rational selection of dosing regimens for further clinical development and provides a framework for translating preclinical findings to human studies.

Computational Approaches and Molecular Modeling in 6 Ethyl 6h Pyrrolo 3,4 D Pyrimidin 4 Amine Research

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Simulation of Compound-Target Protein Interactions

In the study of pyrrolopyrimidine derivatives, molecular docking simulations are employed to understand how compounds like 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine interact with the active sites of various protein targets, particularly kinases. For instance, studies on related spiro pyrrolo[3,4-d]pyrimidines have utilized docking to investigate their interactions with cyclooxygenase (COX-1 and COX-2) enzymes. nih.govrsc.org Similarly, various pyrrolo[2,3-d]pyrimidine derivatives have been docked against cancer-related kinases such as EGFR, VEGFR2, and HER2. researchgate.net These simulations calculate a docking score, which represents the binding affinity in kcal/mol, indicating the strength of the interaction. Lower scores typically suggest stronger binding.

Table 1: Representative Docking Scores of Pyrrolopyrimidine Analogs Against Various Protein Kinases
Compound AnalogTarget ProteinBinding Affinity (kcal/mol)Reference
Pyrrolo[2,3-d]pyrimidine derivativeEGFR-8.7 nih.gov
Pyrrolo[2,3-d]pyrimidine derivativeVEGFR2-9.3 nih.gov
Pyrrolo[2,3-d]pyrimidine derivativeHer2-8.9 nih.gov
Pyrazolo[3,4-d]pyrimidine derivativeDNA Topoisomerase-6.62 nih.govnih.gov
Spiro pyrrolo[3,4-d]pyrimidine derivativeCOX-2-8.8 nih.gov

Identification of Key Binding Site Residues and Hydrogen Bonding Networks

A critical outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues within the protein's binding pocket. These studies can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. For example, docking studies on pyrazolo[3,4-d]pyrimidines, which are structurally similar to pyrrolopyrimidines, have identified key hydrogen bonding interactions with residues like Thr1042 and Gln1041. nih.gov In studies of spiro pyrrolo[3,4-d]pyrimidine derivatives targeting COX-2, key interactions were observed with residues such as Arg120 and Tyr355. nih.govrsc.org Understanding these specific interactions is fundamental for optimizing the structure of this compound to enhance its binding affinity and selectivity for a desired target.

Table 2: Key Amino Acid Interactions for a Pyrrolo[2,3-d]pyrimidine Inhibitor with p21-Activated Kinase 4 (PAK4)
Interacting ResidueType of InteractionReference
Leu398Double Hydrogen Bond mdpi.com
Glu396Hydrogen Bond mdpi.com
Asp444Hydrogen Bond mdpi.com
Ala402Hydrogen Bond mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the predicted binding mode and to analyze the conformational changes in both the ligand and the protein. Studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting p21-activated kinase 4 (PAK4) have used MD simulations to investigate the stability of the complex. mdpi.comnih.gov These simulations confirm that the compound remains stably bound within the active site, reinforcing the predictions made by molecular docking. mdpi.com The stability is often evaluated by calculating the root mean square deviation (RMSD) of the protein and ligand atoms over the simulation period.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. By analyzing a series of related compounds, 3D-QSAR models can be developed to predict the activity of new, unsynthesized molecules. For pyrrolo[3,2-d]pyrimidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to understand how steric, electrostatic, and hydrophobic properties influence their inhibitory activity against kinase insert domain receptor (KDR). nih.gov Such models are invaluable for guiding the design of this compound analogs with improved potency. The statistical significance of these models is often validated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²). nih.gov

Virtual Screening for Novel Analogues and Lead Optimization

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. By using the known structure of an active pyrrolopyrimidine as a template, researchers can screen vast chemical databases for compounds with similar structural or chemical features. This approach accelerates the identification of novel analogues of this compound that may possess desired biological activities, thereby providing new avenues for lead optimization.

In Silico Prediction of Pharmacokinetic Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid failures in later stages of drug development. In silico tools can predict these pharmacokinetic properties based on the chemical structure. For various pyrrolo[2,3-d]pyrimidine derivatives, ADMET properties have been evaluated computationally. nih.govmdpi.com These predictions assess parameters such as adherence to Lipinski's rule of five, aqueous solubility (logS), intestinal absorption, and potential toxicities. nih.govmdpi.com Such analyses help in prioritizing compounds with favorable drug-like properties for further experimental testing.

Table 3: Predicted In Silico ADME Properties for Representative Pyrrolo[2,3-d]pyrimidine Analogs
ParameterPredicted Value (Compound 8f)Predicted Value (Compound 8g)Acceptable RangeReference
Molecular Weight482.42526.47130.0–725.0 nih.gov
QPlogPo/w (Lipophilicity)6.957.19-2.0–6.5 nih.gov
QPlogS (Aqueous Solubility)-8.35-8.73-6.5–0.5 nih.gov
QPlogHERG (hERG K+ Channel Inhibition)-6.218-6.094Concern below -5 nih.gov
Human Oral Absorption100%100%>80% is high nih.gov
Lipinski's Rule of Five Violations11Maximum is 4 nih.gov

Q & A

Basic: How can researchers optimize the synthesis of 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic adjustment of reaction parameters. Key strategies include:

  • Cyclization Control : Use anhydrous conditions and catalysts (e.g., POCl₃) to enhance pyrrolopyrimidine ring formation .
  • Temperature Modulation : Maintain reaction temperatures between 80–100°C to balance reaction rate and side-product formation .
  • Purification Techniques : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility, while non-polar solvents reduce byproducts during alkylation .

Basic: What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify ethyl group positioning (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.2 ppm for CH₂) and aromatic proton patterns in the pyrrolopyrimidine core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 191.1) .
  • X-ray Crystallography : Resolve crystal structures to validate fused-ring geometry and substituent orientation .

Basic: How should researchers design bioassays to evaluate the biological activity of this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or purinergic receptors due to pyrrolopyrimidines’ known affinity for ATP-binding domains .
  • Assay Conditions :
    • Use fluorescence polarization assays for binding affinity measurements (IC₅₀ values).
    • Conduct cell viability assays (MTT or resazurin) at concentrations 1–100 μM to screen for cytotoxicity .
  • Controls : Include staurosporine (kinase inhibitor) and DMSO vehicle controls to validate assay specificity .

Advanced: What mechanistic insights guide the functionalization of the pyrrolopyrimidine core for SAR studies?

Methodological Answer:

  • Electrophilic Substitution : The C4-amine group acts as a directing group, enabling regioselective halogenation (e.g., Br₂ in acetic acid at 0°C) .
  • Nucleophilic Attack : The pyrimidine N3 position reacts with alkyl halides (e.g., ethyl iodide) under basic conditions (K₂CO₃, DMF) to introduce substituents .
  • Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by calculating Fukui indices for electrophilic/nucleophilic regions .

Advanced: How can computational methods improve reaction design for novel derivatives?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical software (Gaussian, ORCA) to model transition states and identify low-energy pathways for cyclization .
  • Machine Learning : Train models on existing pyrrolopyrimidine reaction data to predict optimal solvents, catalysts, and temperatures .
  • Docking Studies : Simulate binding interactions with target proteins (e.g., EGFR kinase) to prioritize derivatives for synthesis .

Advanced: How should researchers resolve contradictions between computational predictions and experimental results in reactivity studies?

Methodological Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to identify experimental outliers (e.g., solvent polarity effects) .
  • Kinetic Profiling : Compare computed activation energies with experimental Arrhenius plots to validate mechanistic assumptions .
  • Error Source Identification : Re-examine solvent models in simulations or impurities in reagents (e.g., trace water in DMF) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced: What strategies mitigate challenges in studying interactions between the pyrrolopyrimidine core and heterocyclic systems?

Methodological Answer:

  • Cross-Coupling Reactions : Employ Suzuki-Miyaura reactions (Pd(PPh₃)₄, Na₂CO₃) to attach aryl/heteroaryl groups to the core .
  • Heterocycle Compatibility Testing : Screen for ring-opening side reactions under acidic/basic conditions using LC-MS monitoring .
  • Solid-Phase Synthesis : Immobilize the core on resin to iteratively modify substituents and reduce purification steps .

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